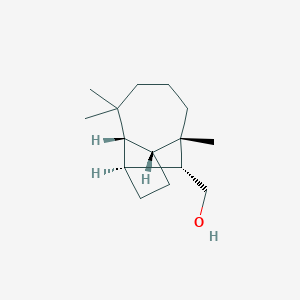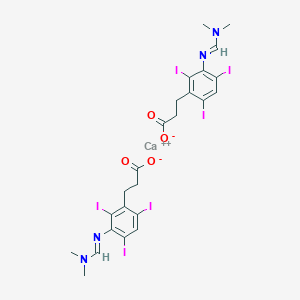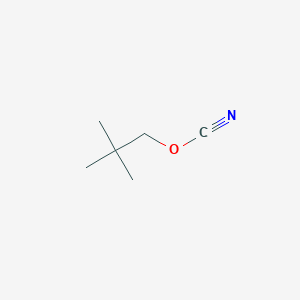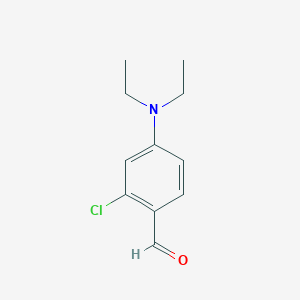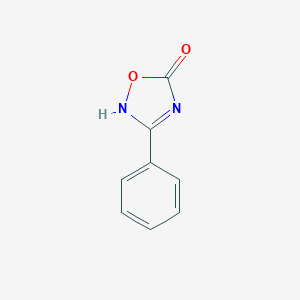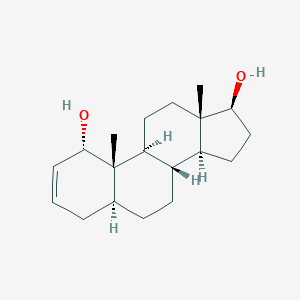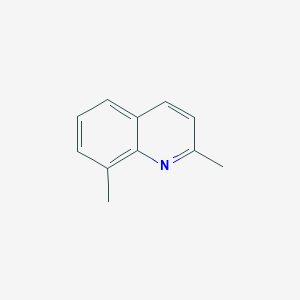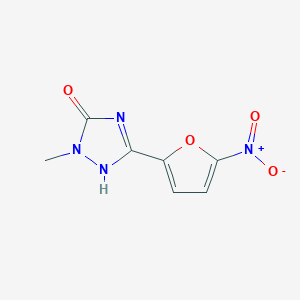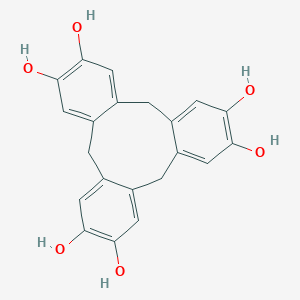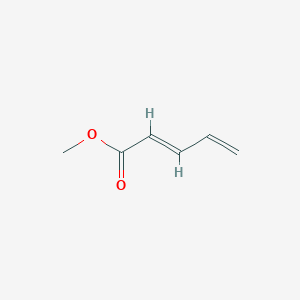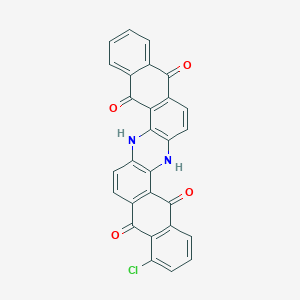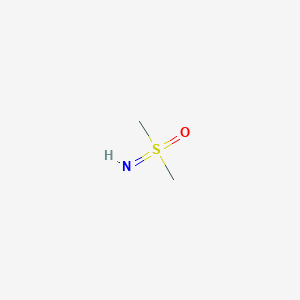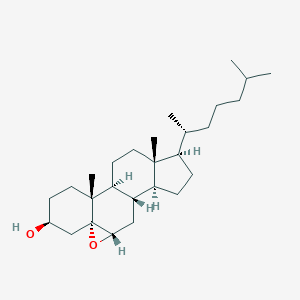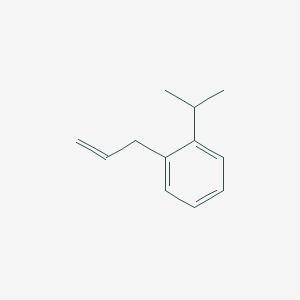
3-(2-Isopropylphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-Isopropylphenyl)-1-propene" belongs to a class of organic compounds characterized by the presence of a propene moiety attached to a benzene ring substituted with an isopropyl group. This structural configuration suggests potential applications and reactions similar to those observed in styrenic and propenyl compounds, playing significant roles in polymer chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to "3-(2-Isopropylphenyl)-1-propene" often involves catalytic processes or direct functionalization of existing aromatic compounds. Techniques such as palladium-catalyzed cross-coupling reactions have been applied for the synthesis of complex propenyl-aryl structures, ensuring precise control over the product's configuration (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds is typically determined using X-ray crystallography, revealing details about the spatial arrangement and conformations. For instance, the X-ray structural analysis of specific isomeric modifications of diphenyl propene derivatives provides insight into the slight differences in molecular conformation and crystal packing, which could be extrapolated to understand the structural nuances of "3-(2-Isopropylphenyl)-1-propene" (Serantoni et al., 1971).
Chemical Reactions and Properties
The reactivity of compounds like "3-(2-Isopropylphenyl)-1-propene" often involves addition reactions, polymerization, and functionalization. For example, propene/ethylene copolymerization studies reveal insights into catalyst regioselectivity, potentially applicable to reactions involving "3-(2-Isopropylphenyl)-1-propene" for polymer synthesis (Busico et al., 2004).
科学的研究の応用
Environmental Remediation
Graphene oxide-based materials have shown significant promise in environmental remediation, particularly in the sorption of radionuclides from aqueous systems. The unique structure and physicochemical properties of graphene oxide, characterized by its oxygen-containing functional groups, make it an effective material for removing contaminants like U(VI), Eu(III), and Sr(II) from water. These materials' sorption mechanisms have been explored through kinetic and thermodynamic analyses, surface complexation models, spectroscopic techniques, and theoretical calculations, highlighting their potential in tackling pollution and enhancing water quality (Yu et al., 2015).
Energy Applications
In the domain of energy, graphene and its derivatives have been extensively studied for their potential in energy storage and photocatalysis. The photocatalytic properties of graphene-supported semiconductor composite catalysts are particularly noteworthy. These composites have been applied in various fields, including pollutant degradation, hydrogen production, and carbon dioxide reduction, benefiting from graphene's excellent optical, electrical, and physicochemical attributes. Design strategies for these composites focus on doping, enhancing electrical conductivity, increasing electrocatalytic active sites, and strengthening interface coupling between semiconductors and graphene, among others. Such advancements underscore the role of graphene-based materials in addressing global energy and environmental challenges in a sustainable manner (Li et al., 2016).
Advanced Material Development
The development of advanced materials, such as those for gas separation and purification, has also benefited from research on graphene and related compounds. Graphene oxide-based materials, for instance, have outperformed standard polymers in the separation of CO2/N2 and CO2/CH4, even under continuous flow mixed gas conditions. The analysis of these materials' performance, including permeabilities and selectivities for various gas pairs, provides insights into their potential for industrial application in gas separation technologies, thereby supporting efforts towards more efficient and environmentally friendly processes (Scovazzo, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-propan-2-yl-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-7-11-8-5-6-9-12(11)10(2)3/h4-6,8-10H,1,7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAKNNKATUEICS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267734 |
Source


|
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Isopropylphenyl)-1-propene | |
CAS RN |
1587-06-0 |
Source


|
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

